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Compound of Interest

Compound Name: Abz-SDK(Dnp)P-OH

Cat. No.: B12379163 Get Quote

Abz-SDK(Dnp)P-OH: A Technical Guide for
Researchers
For Immediate Release

This technical guide provides an in-depth overview of the fluorogenic peptide substrate, Abz-
SDK(Dnp)P-OH, for researchers, scientists, and professionals in drug development. This

document outlines its chemical structure, key properties, and its application in the study of

angiotensin-converting enzyme (ACE), with a focus on its specificity for the N-domain of ACE.

Chemical Structure and Properties
Abz-SDK(Dnp)P-OH is a synthetic peptide that serves as a substrate for angiotensin-

converting enzyme (ACE), a key enzyme in the renin-angiotensin system. Its structure

incorporates a fluorescence resonance energy transfer (FRET) pair, making it a valuable tool

for enzymatic assays.

The peptide sequence is o-Aminobenzoyl-Ser-Asp-Lys(dinitrophenyl)-Pro-OH. The o-

Aminobenzoyl (Abz) group acts as the fluorescent donor, while the 2,4-dinitrophenyl (Dnp)

group, attached to the lysine side-chain, functions as the quencher.

Table 1: Physicochemical Properties of Abz-SDK(Dnp)P-OH
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Property Value Source(s)

Molecular Formula C31H38N8O13 [No source found]

Molecular Weight 730.68 g/mol [No source found]

CAS Number 860313-53-7 [No source found]

Appearance
Light yellow to yellow

crystalline powder
[No source found]

Solubility Soluble in DMSO and water [No source found]

Storage Conditions

Store at -20°C to -80°C,

protected from light and

moisture

[No source found]

Mechanism of Action: Fluorescence Resonance
Energy Transfer (FRET)
Abz-SDK(Dnp)P-OH is designed to be non-fluorescent in its intact state. The close proximity of

the Abz donor and Dnp quencher moieties allows for efficient FRET, where the energy from the

excited Abz group is transferred to the Dnp group and dissipated as heat, rather than being

emitted as fluorescence.

Upon enzymatic cleavage by ACE, the Abz-containing fragment is separated from the Dnp-

containing fragment. This separation disrupts the FRET process, leading to a significant

increase in the fluorescence intensity of the Abz group. This increase in fluorescence is directly

proportional to the enzymatic activity of ACE.

Intact Abz-SDK(Dnp)P-OH
(Non-fluorescent) Angiotensin-Converting Enzyme (ACE)Binding Cleaved Fragments

(Fluorescent)
Hydrolysis Fluorescence EmissionEmission

Click to download full resolution via product page

Caption: FRET mechanism of Abz-SDK(Dnp)P-OH upon cleavage by ACE.
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Specificity for the N-Domain of Angiotensin-
Converting Enzyme
Somatic ACE possesses two catalytic domains: the N-domain and the C-domain. Abz-
SDK(Dnp)P-OH is a highly specific substrate for the N-domain of ACE. This specificity allows

for the differentiated study of the individual domain activities, which is crucial for understanding

the full physiological role of ACE and for the development of domain-selective inhibitors.

Quantitative Data
Spectroscopic Properties
The fluorescence of the cleaved Abz-containing fragment can be monitored to determine ACE

activity.

Table 2: Spectroscopic Data for Abz-SDK(Dnp)P-OH Assay

Parameter Wavelength (nm) Source(s)

Excitation (λex) 320 [No source found]

Emission (λem) 420 [No source found]

Kinetic Parameters
While specific kinetic parameters (Km and kcat) for the hydrolysis of Abz-SDK(Dnp)P-OH by

the N-domain of ACE are not readily available in the reviewed literature, data for a structurally

related, non-domain-specific ACE substrate, Abz-FRK(Dnp)P-OH, is provided for context.

Table 3: Kinetic Parameters for a Related ACE Substrate (Abz-FRK(Dnp)P-OH)

Parameter Value Enzyme Source Source(s)

Km ~10-12 µM Rabbit Lung ACE [No source found]

kcat ~4-6 s⁻¹ Rabbit Lung ACE [No source found]
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Note: These values are for a different substrate and should be used for illustrative purposes

only. Researchers should determine the specific kinetic parameters for Abz-SDK(Dnp)P-OH
under their experimental conditions.

Experimental Protocols
ACE Activity Assay using Abz-SDK(Dnp)P-OH
This protocol provides a general framework for measuring the N-domain-specific activity of

ACE in biological samples.

Materials:

Abz-SDK(Dnp)P-OH substrate stock solution (e.g., 10 mM in DMSO)

ACE-containing sample (e.g., purified enzyme, cell lysate, or tissue homogenate)

Assay Buffer: 100 mM Tris-HCl, 50 mM NaCl, 10 µM ZnCl₂, pH 7.0

96-well black microplate

Fluorescence microplate reader

Procedure:

Prepare serial dilutions of the ACE sample in Assay Buffer.

Prepare the substrate working solution by diluting the stock solution in Assay Buffer to the

desired final concentration (e.g., 10-50 µM).

Add 50 µL of the diluted ACE samples to the wells of the microplate.

Initiate the reaction by adding 50 µL of the substrate working solution to each well.

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

Monitor the increase in fluorescence intensity over time at λex = 320 nm and λem = 420 nm.
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Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus

time plot.

Enzyme activity can be expressed in relative fluorescence units (RFU) per minute or

converted to molar amounts of product formed using a standard curve of the fluorescent

product (Abz-Ser-Asp-OH).
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Caption: Experimental workflow for ACE activity assay.
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Synthesis and Purification
Abz-SDK(Dnp)P-OH is typically synthesized using solid-phase peptide synthesis (SPPS)

methodologies. This involves the sequential coupling of protected amino acids to a solid

support, followed by the introduction of the Abz and Dnp moieties. Purification is generally

achieved through reverse-phase high-performance liquid chromatography (RP-HPLC). For

detailed synthesis protocols, researchers are advised to consult specialized literature on

peptide synthesis.

Applications and Future Directions
Abz-SDK(Dnp)P-OH is a powerful tool for:

High-throughput screening of ACE inhibitors.

Studying the domain-specific regulation of ACE.

Investigating the role of the ACE N-domain in various physiological and pathological

processes.

Future research may focus on the development of similar FRET-based substrates with altered

specificities for other proteases or with different fluorescent pairs to enable multiplexed assays.

The use of this substrate in complex biological systems, such as in living cells or animal

models, will further elucidate the intricate roles of ACE domain-specific functions.

To cite this document: BenchChem. [Chemical structure and properties of Abz-SDK(Dnp)P-
OH]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12379163#chemical-structure-and-properties-of-abz-
sdk-dnp-p-oh]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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